N-(2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl)furan-2-carboxamide
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Overview
Description
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 2,5-dimethoxybenzoic acid and a suitable acylating agent.
Attachment of the Furan-2-carboxamide Group: The final step involves the coupling of the benzofuran derivative with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide can be compared with other benzofuran derivatives and furan-containing compounds. Similar compounds include:
2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran: Lacks the furan-2-carboxamide group, which may result in different biological activities.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole core instead of a benzofuran core, leading to different chemical and biological properties.
2-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives: These compounds have a thiadiazole ring and exhibit distinct antimicrobial activities.
The uniqueness of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities .
Properties
Molecular Formula |
C23H19NO6 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H19NO6/c1-13-16-11-14(24-23(26)20-5-4-10-29-20)6-8-19(16)30-22(13)21(25)17-12-15(27-2)7-9-18(17)28-3/h4-12H,1-3H3,(H,24,26) |
InChI Key |
YURMKSZYYMNIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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